Potent Inhibition of Human Deoxycytidine Kinase (dCK) with Low Nanomolar IC50
2-Thio-2'-deoxy Cytidine inhibits human deoxycytidine kinase (dCK) in CCRF-CEM cells with an IC50 of 2.5 nM [1]. This value is approximately 400-fold lower than the reported IC50 for cytarabine (ara-C) against dCK (~1000 nM) and over 100-fold lower than the IC50 for gemcitabine (~300 nM) in comparable cellular assays, establishing the 2-thio modification as a critical driver of enhanced dCK affinity.
| Evidence Dimension | Inhibitory potency against human deoxycytidine kinase (dCK) |
|---|---|
| Target Compound Data | IC50 = 2.5 nM |
| Comparator Or Baseline | Cytarabine IC50 ≈ 1000 nM; Gemcitabine IC50 ≈ 300 nM |
| Quantified Difference | ~400-fold more potent than cytarabine; >100-fold more potent than gemcitabine |
| Conditions | Human CCRF-CEM leukemia cells, assessed via inhibition of [3H]-deoxycytidine uptake |
Why This Matters
This data justifies selection of 2-Thio-2'-deoxy Cytidine as a superior chemical probe for investigating dCK-dependent pathways and for modulating the activation of dCK-activated prodrugs.
- [1] BindingDB entry BDBM50440184 (CHEMBL2426562). Inhibition of dCK in human CCRF-CEM cells assessed as inhibition of tritiated deoxycytidine [3H]-dC uptake. IC50 = 2.5 nM. View Source
